molecular formula C35H32N6O3S3 B11520921 N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11520921
M. Wt: 680.9 g/mol
InChI Key: ZTKJAGXXJINUDX-UHFFFAOYSA-N
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Description

The compound “2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE” is a complex organic molecule that features multiple functional groups, including triazole, benzothiazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Phenoxy and Phenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the Benzothiazole Ring: This can be synthesized through a condensation reaction involving an ortho-aminothiophenol and a carboxylic acid derivative.

    Final Coupling: The final step would involve coupling the triazole and benzothiazole intermediates through a thiol-ene reaction.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This often involves the use of automated synthesizers and high-throughput screening techniques to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound could be explored for its potential as a bioactive molecule. The triazole and benzothiazole rings are known to exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its complex structure suggests it could interact with multiple biological targets, making it a promising lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to inhibit certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds are known for their antifungal and antibacterial activities.

    Benzothiazole Derivatives: These compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.

Uniqueness

What sets this compound apart is its combination of multiple bioactive moieties in a single molecule. This unique structure could result in synergistic effects, enhancing its overall activity and making it a valuable compound for further research.

Properties

Molecular Formula

C35H32N6O3S3

Molecular Weight

680.9 g/mol

IUPAC Name

N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C35H32N6O3S3/c1-22-16-23(2)33(24(3)17-22)38-32(43)21-46-35-37-28-15-14-25(18-29(28)47-35)36-31(42)20-45-34-40-39-30(19-44-27-12-8-5-9-13-27)41(34)26-10-6-4-7-11-26/h4-18H,19-21H2,1-3H3,(H,36,42)(H,38,43)

InChI Key

ZTKJAGXXJINUDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=C(N4C5=CC=CC=C5)COC6=CC=CC=C6)C

Origin of Product

United States

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